西伯诺尔

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

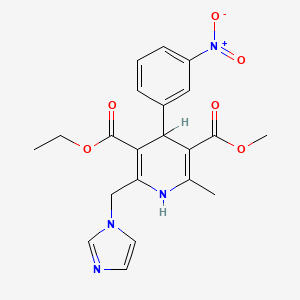

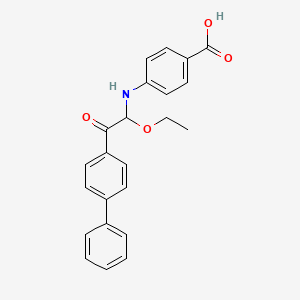

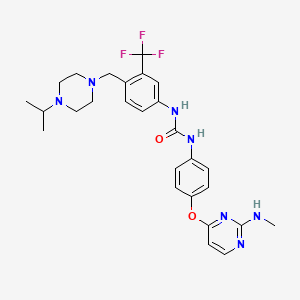

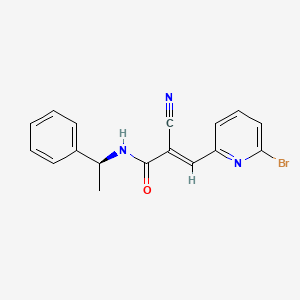

Xibornol is a bridged compound that is 3,4-xylenol carrying an additional isobornyl substituent at position 6. A lipophilic antibacterial drug mainly used in spray dosage forms for the local treatment of infection and inflammation of the throat. It has a role as an antibacterial drug. It is a member of phenols and a bridged compound. It derives from a hydride of a bornane.

科学研究应用

对呼吸道病毒的杀病毒作用

西伯诺尔已被评估其对各种呼吸道病毒的潜在杀病毒作用。 在一项研究中,评估了西伯诺尔对五种呼吸道病毒的活性:人腺病毒 5 型、人鼻病毒 13 型、人冠状病毒 229E、人副流感病毒 1 型和人呼吸道合胞病毒 。 在清洁和脏污的环境条件下,西伯诺尔的病毒清除作用在统计学上是显著的 。 这表明西伯诺尔可用作局部物质,用于病毒灭活以预防上呼吸道疾病 .

抗革兰氏阳性病原体的抗菌活性

西伯诺尔和一种西伯诺尔制剂已被发现对肺炎链球菌、化脓链球菌和金黄色葡萄球菌具有强烈的抗菌作用 。这些是上呼吸道和下呼吸道常见的病原体。 这些药物还显示出对新出现的病原体以色列放线菌和溃疡棒状杆菌有效 。 这突出了西伯诺尔在局部控制呼吸道病原性革兰氏阳性菌方面的潜力 .

口腔中的防腐剂使用

一种西伯诺尔制剂作为口腔防腐喷雾剂商业化 。 它用作革兰氏阳性微生物引起的咽部感染的辅助治疗 。 这表明西伯诺尔可用于控制口腔中的细菌数量,从而可能预防口腔感染 .

潜在的抗 SARS-CoV-2 的应用

西伯诺尔对 HCoV229E(SARS-CoV-2 的替代物)的影响,为了解冠状病毒对这种化学治疗的敏感性提供了见解 。 这对于从局部使用西伯诺尔对抗 SARS-CoV-2 的角度来说可能是有用的 .

用于呼吸道感染

西伯诺尔在呼吸道感染中作为辅助剂和防腐剂已有很长的安全使用历史 。 自 1970 年代以来,人们就知道它对细菌的活性 。 这表明西伯诺尔可用作治疗呼吸道感染的辅助治疗 .

作用机制

Target of Action

Xibornol, also known as Bactacine or Nanbacine, is primarily targeted against Gram-positive bacteria . These bacteria are common pathogens of the upper and lower respiratory tract, including Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus, as well as emerging pathogens such as Actinomyces israelii and Corynebacterium ulcerans .

Mode of Action

Xibornol exerts its therapeutic effects through a specific mechanism of action that disrupts bacterial cell membranes . This disruption leads to increased permeability of the bacterial cell wall, resulting in cell lysis and ultimately, bacterial death .

Biochemical Pathways

Its primary action of disrupting bacterial cell membranes suggests that it interferes with the integrity and function of these structures, leading to bacterial cell death .

Result of Action

The primary result of Xibornol’s action is the death of susceptible bacteria, leading to the resolution of infections . In addition, it has been found to have a virucidal effect on several respiratory viruses, including Human Adenovirus 5, Human Rhinovirus type 13, Human Coronavirus 229E, Human Parainfluenza Virus type 1, and Human Respiratory Syncytial Virus .

Action Environment

The effectiveness of Xibornol can be influenced by environmental conditions. For instance, in vitro experiments have shown that the viral abatement of Xibornol was statistically significant under both clean and dirty environmental conditions . The abatement was slightly lower in the dirty condition, suggesting that the presence of organic substances may reduce its efficacy .

生化分析

Biochemical Properties

The exact biochemical properties of Xibornol are not fully explored. It is known to have strong antibacterial action against various pathogens of the upper and lower respiratory tract, including Streptococcus pneumoniae, Streptococcus pyogenes, Staphyloccus aureus, Actinomyces israelii, and Corynebacterium ulcerans

Cellular Effects

In vitro studies have shown that Xibornol has a clear toxic effect on certain cell lines, including HeLa, MRC-5, and LLC MK-2, with concentrations ranging from 3 to 0.3 mg/100 mL causing a loss of viability and alteration of morphology in at least 30% of observed flasks

属性

CAS 编号 |

13741-18-9 |

|---|---|

分子式 |

C18H26O |

分子量 |

258.4 g/mol |

IUPAC 名称 |

4,5-dimethyl-2-[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |

InChI |

InChI=1S/C18H26O/c1-11-8-14(16(19)9-12(11)2)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3/t13-,15+,18+/m1/s1 |

InChI 键 |

RNRHMQWZFJXKLZ-XUWXXGDYSA-N |

SMILES |

CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C |

手性 SMILES |

CC1=CC(=C(C=C1C)O)[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)C |

规范 SMILES |

CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C |

外观 |

Solid powder |

| 13741-18-9 38237-68-2 |

|

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

6-isobornyl-3,4-xylenol bactacine Bracen nanbacine xibornol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Xibornol?

A1: Xibornol, chemically known as 6-isobronyl-3,4-xylenol, has the molecular formula C16H24O. [] The molecular weight of Xibornol is 232.36 g/mol. Spectroscopic data for this compound is limited in the provided research.

Q2: What is known about the pharmacokinetic profile of Xibornol?

A2: Studies show that Xibornol is well-absorbed and distributed in the body, particularly in the respiratory tract. [] Following oral administration, Xibornol reaches higher concentrations in lung, tonsillar, and laryngeal mucosal tissues compared to serum levels. [] This suggests good tissue penetration, which is desirable for treating respiratory infections.

Q3: What is the in vitro activity of Xibornol against Staphylococcus aureus?

A3: Xibornol demonstrates potent in vitro activity against Staphylococcus aureus. [] The minimal inhibitory concentrations (MICs) and minimal bactericidal concentrations (MBCs) ranged from 2 µg/mL to 8 µg/mL, indicating its effectiveness against this common respiratory pathogen. []

Q4: Does Xibornol interact with theophylline?

A4: A study on healthy volunteers found no pharmacokinetic interaction between Xibornol and theophylline. [] This suggests that co-administration of Xibornol does not interfere with theophylline clearance or affect its plasma half-life. []

Q5: Does Xibornol affect phagocyte functions?

A5: Research indicates that Xibornol does not negatively impact phagocyte function. [] A study on patients treated with Xibornol (500 mg every 8 hours for 7 days) showed no significant changes in phagocytosis frequency, phagocytosis index, nitroblue tetrazolium reduction frequency, microbicidal activity, or neutrophil mobility of polymorphonuclear leukocytes before, during, or after therapy. []

Q6: Are there any liquid spray formulations of Xibornol?

A6: Research has explored the development of liquid spray formulations of Xibornol using self-microemulsifying drug delivery systems (SMEDDS). [] This approach aims to improve drug solubility and enhance its delivery to the target site.

Q7: Has Xibornol been investigated for virucidal activity?

A7: There is growing interest in exploring the potential antiviral effects of Xibornol. One study investigated the virucidal effect of Xibornol against various viruses. [] Another study evaluated its in vitro potential against specific respiratory viruses, including human adenovirus type 5, human rhinovirus type 13, human coronavirus 229E, human parainfluenza virus type 1, and human respiratory syncytial virus. []

Q8: What are the potential applications of Xibornol in drug delivery and targeting?

A8: While current research primarily focuses on Xibornol's antimicrobial properties, its favorable pharmacokinetic profile and tissue penetration, particularly in the respiratory tract, warrant further investigation into its potential applications in drug delivery and targeting. The development of SMEDDS formulations for Xibornol could open avenues for targeted delivery to the lungs and other respiratory tissues. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

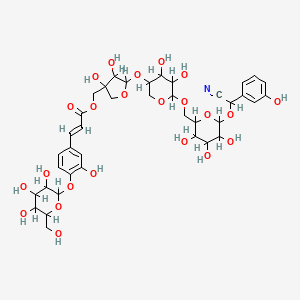

![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-[[4-[[[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]amino]methyl]phenyl]methylamino]-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-tri](/img/structure/B1683324.png)

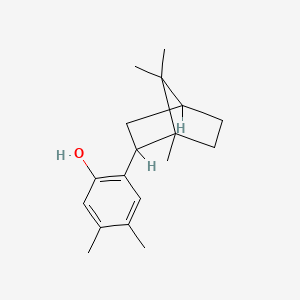

![(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid](/img/structure/B1683328.png)